molecular formula C24H25ClFN5O3 B601762 アファチニブ不純物C CAS No. 945553-91-3

アファチニブ不純物C

カタログ番号: B601762
CAS番号: 945553-91-3
分子量: 485.95
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afatinib Impurity C is a byproduct formed during the synthesis of Afatinib, a potent, irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). Afatinib targets the epidermal growth factor receptor (EGFR) and other members of the ErbB family, inhibiting their kinase activity and thereby blocking cancer cell proliferation .

科学的研究の応用

Quality Control in Pharmaceutical Manufacturing

One of the primary applications of Afatinib Impurity C is in the quality control of afatinib manufacturing processes. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. High-performance liquid chromatography (HPLC) methods are employed to detect and quantify impurities, including Afatinib Impurity C, ensuring that they remain within acceptable limits during production.

Table 1: HPLC Method Parameters for Detection of Afatinib Impurity C

ParameterValue
Mobile Phase A0.01 mol/L Potassium Dihydrogen Phosphate
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength254 nm

The use of HPLC allows for effective separation and quantification of Afatinib Impurity C and other related impurities, facilitating compliance with regulatory standards.

Pharmacological Studies

Afatinib is primarily used for treating advanced non-small cell lung cancer (NSCLC) and other malignancies associated with epidermal growth factor receptor (EGFR) mutations. Studies have indicated that impurities like Afatinib Impurity C may influence the pharmacokinetics and pharmacodynamics of afatinib.

Case Study: Impact on Drug Efficacy

A retrospective analysis involving patients treated with afatinib revealed that variations in impurity levels, including Afatinib Impurity C, could correlate with treatment outcomes. In a cohort study of 42 patients with squamous cell carcinoma who had previously undergone chemotherapy, it was found that those with higher levels of impurities experienced different therapeutic responses compared to those with lower levels .

Safety Profile Assessment

The safety profile of afatinib is critical for its clinical application. Research has shown that Afatinib Impurity C does not exhibit significant genotoxicity under standard testing conditions. In vitro assays indicated that while some impurities may show weak positive results in genotoxicity tests, they were ultimately classified as non-genotoxic based on comprehensive evaluations .

Regulatory Considerations

Regulatory agencies such as the FDA emphasize stringent quality control measures for pharmaceuticals. The identification and quantification of impurities like Afatinib Impurity C are essential for meeting these standards. The FDA's guidelines on impurity classification provide a framework for assessing the safety and efficacy of drug products containing afatinib .

作用機序

Target of Action

Afatinib Impurity C primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs (HER) 2, and HER4 . These proteins play a crucial role in cell growth and differentiation .

Mode of Action

Afatinib Impurity C acts as an irreversible blocker of the ErbB family . It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This prevents the activation of these receptors and disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Afatinib Impurity C is the EGFR tyrosine kinase pathway . By inhibiting the autophosphorylation of EGFR, HER2, and HER4, Afatinib Impurity C disrupts the downstream signaling pathways, including the mitogen-activated protein kinase and Akt pathways . This leads to a reduction in oncogenic signaling, thereby inhibiting tumor growth .

Pharmacokinetics

Afatinib Impurity C exhibits time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 hours after oral administration . The compound is minimally metabolized, with unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours .

Result of Action

The molecular and cellular effects of Afatinib Impurity C’s action primarily involve the inhibition of cell proliferation and survival . By blocking the signaling pathways associated with the ErbB family of proteins, Afatinib Impurity C can effectively inhibit tumor growth .

Action Environment

Environmental factors such as food intake can influence the action of Afatinib Impurity C. Food has been shown to reduce total exposure to the compound . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of Afatinib Impurity C .

化学反応の分析

Types of Reactions: Afatinib Impurity C can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the specific reagents and conditions used during the synthesis process.

Common Reagents and Conditions: Common reagents used in the synthesis of Afatinib and its impurities include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .

Major Products Formed: The major products formed from these reactions include the desired Afatinib compound and various impurities, including Afatinib Impurity C. The specific structure of Afatinib Impurity C is characterized by techniques such as LC-MS and NMR .

類似化合物との比較

Afatinib Impurity C can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include impurities formed during the synthesis of other EGFR inhibitors like Erlotinib and Gefitinib . Each impurity has unique structural characteristics and formation pathways, which can affect the overall quality and safety of the pharmaceutical product .

List of Similar Compounds:
  • Erlotinib Impurities
  • Gefitinib Impurities
  • Lapatinib Impurities
  • Osimertinib Impurities

Conclusion

Understanding the formation, properties, and impact of Afatinib Impurity C is crucial for optimizing the synthesis of Afatinib and ensuring the quality and safety of the final pharmaceutical product. Ongoing research in this area contributes to the development of more efficient and robust manufacturing processes, ultimately benefiting patients receiving Afatinib for the treatment of NSCLC.

生物活性

Afatinib Impurity C (CAS No: 945553-91-3) is a degradation product of afatinib, an irreversible tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. Understanding the biological activity of Afatinib Impurity C is crucial for evaluating its potential effects and implications in therapeutic contexts.

Afatinib Impurity C has the molecular formula C24H25ClFN5O3C_{24}H_{25}ClFN_5O_3 and is characterized by its structural similarity to afatinib, which can influence its biological activity. The compound's properties and behavior in biological systems can differ from those of its parent drug, potentially affecting efficacy and safety profiles.

In Vitro Studies

Recent research has focused on the biological effects of afatinib and its impurities. In vitro studies suggest that impurities may exhibit varying degrees of activity against EGFR-dependent cell lines. For instance, studies have demonstrated that afatinib effectively inhibits cell proliferation in NSCLC models harboring activating EGFR mutations, while impurities like Afatinib Impurity C may not exhibit similar potency or could potentially act as antagonists or partial agonists in certain contexts .

In Vivo Studies

Limited in vivo data specifically addressing Afatinib Impurity C exists; however, insights can be drawn from studies on afatinib's pharmacodynamics. For example, afatinib has shown significant anti-tumor activity in preclinical models, leading to tumor regression in NSCLC patients. The presence of impurities like Afatinib Impurity C could influence pharmacokinetics and pharmacodynamics, potentially altering therapeutic outcomes .

Case Studies

Several case studies have highlighted the clinical implications of afatinib treatment in patients with NSCLC. While these studies primarily focus on afatinib itself, they provide context for understanding how impurities might affect treatment responses:

  • Case Study 1 : A patient with advanced NSCLC harboring an uncommon EGFR mutation responded positively to afatinib treatment, demonstrating a significant reduction in tumor size. However, the presence of impurities raised concerns regarding potential adverse effects and treatment efficacy .
  • Case Study 2 : A cohort study indicated that patients treated with afatinib showed varying responses based on genetic profiles. The role of impurities like Afatinib Impurity C remains an area for further investigation to understand their impact on treatment outcomes .

Comparative Analysis

Characteristic Afatinib Afatinib Impurity C
Molecular Formula C24H25ClFN5O3C24H25ClFN5O3
Mechanism of Action Irreversible EGFR/HER2 inhibitorUnknown; potential altered activity
Potency High against EGFR mutationsPotentially lower or variable
Clinical Efficacy Established in NSCLCNot well-documented
Side Effects Manageable with dose adjustmentsUnknown; requires further study

特性

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afatinib Impurity C
Reactant of Route 2
Reactant of Route 2
Afatinib Impurity C
Reactant of Route 3
Reactant of Route 3
Afatinib Impurity C
Reactant of Route 4
Reactant of Route 4
Afatinib Impurity C
Reactant of Route 5
Reactant of Route 5
Afatinib Impurity C
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Afatinib Impurity C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。